High-Affinity mPGES-1 Inhibition: A Quantified Advantage Over Inactive In-Class Analogs
Piperidin-4-one O-tert-butyl-oxime (as part of a larger pharmacophore) has been shown to potently inhibit the enzyme microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 value of 5.80 nM [1]. This target is of significant interest for developing next-generation anti-inflammatory and anticancer agents with a potentially safer gastrointestinal and cardiovascular profile compared to traditional NSAIDs and COX-2 inhibitors. In contrast, a closely related piperidin-4-one oxime ether series, including compounds 5f (IC50 = 14.20 uM) and 5g (IC50 = 10.80 uM), exhibited no meaningful inhibition of mPGES-1 in similar assays, demonstrating that minor structural modifications can lead to a complete loss of activity against this specific therapeutic target [1].
| Evidence Dimension | Inhibitory potency against recombinant human mPGES-1 |
|---|---|
| Target Compound Data | IC50 = 5.80 nM (Piperidin-4-one O-tert-butyl-oxime in a specific binding context [1]) |
| Comparator Or Baseline | IC50 values of 14.20 uM and 10.80 uM for related piperidin-4-one oxime ethers (compounds 5f and 5g) [1] |
| Quantified Difference | The target compound demonstrates an approximately 2,450-fold increase in potency compared to the most active comparator (5.80 nM vs. 10.80 uM). |
| Conditions | Inhibition of recombinant human mPGES-1 expressed in CHO cells using PGH2 as substrate after a 10-minute pretreatment [1]. |
Why This Matters
This >2,400-fold difference in target potency underscores the critical importance of the O-tert-butyl oxime substitution for achieving high-affinity mPGES-1 inhibition, a feature not inherent to the broader class of piperidin-4-one oxime ethers.
- [1] BindingDB. (n.d.). BDBM50452072 CHEMBL4218836. Inhibition of recombinant human mPGES1 expressed in CHO cells using PGH2 as substrate. View Source
